N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]acetamide
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Overview
Description
N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]acetamide is a chemical compound known for its unique structure and properties. It is used in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a morpholine ring, which is a six-membered ring containing oxygen and nitrogen atoms, and a phenylacetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]acetamide typically involves the reaction of 2,6-dimethylmorpholine with 4-aminophenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, where substituents like halogens can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The morpholine ring and phenylacetamide group play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]methanamine hydrochloride
- N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]pentanamide
Uniqueness
N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its morpholine ring and phenylacetamide group make it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C15H20N2O3 |
---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C15H20N2O3/c1-10-8-17(9-11(2)20-10)15(19)13-4-6-14(7-5-13)16-12(3)18/h4-7,10-11H,8-9H2,1-3H3,(H,16,18) |
InChI Key |
OPUOTOQAJBUCNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
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